6-Iodobenzo[d]thiazole-2(3H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDQXUDOZWGHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)SC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514699 | |
| Record name | 6-Iodo-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54420-94-9 | |
| Record name | 6-Iodo-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Iodobenzo D Thiazole 2 3h Thione and Its Analogues
Classical and Modified Hantzsch Thiazole (B1198619) Synthesis Approaches
The Hantzsch thiazole synthesis, first reported in the 19th century, is a cornerstone reaction in heterocyclic chemistry. youtube.com In its classic form, it involves the cyclocondensation of an α-haloketone with a thioamide to produce a thiazole ring. youtube.comyoutube.com The reaction typically begins with an S-alkylation of the thioamide sulfur on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comyoutube.com This method is highly effective for producing a wide array of substituted thiazoles and is known for its simplicity and high yields. nih.gov
However, the classical Hantzsch synthesis is not the direct route to benzo[d]thiazole-2(3H)-thiones, as it builds a simple thiazole ring rather than a fused benzothiazole (B30560) system. The principles of the Hantzsch synthesis, involving the formation of carbon-sulfur and carbon-nitrogen bonds in a cyclization process, have inspired modified and alternative strategies applicable to benzothiazole scaffolds.
One such modified approach is the one-pot, multi-component reaction that combines elements of the Hantzsch synthesis with other transformations. For instance, a green and efficient one-pot synthesis of new Hantzsch thiazole derivatives has been developed using 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (an α-haloketone), thiourea (B124793), and various substituted benzaldehydes. nih.gov This reaction, catalyzed by silica-supported tungstosilisic acid, proceeds under mild conditions, either with conventional heating or ultrasonic irradiation, to afford complex thiazole derivatives in high yields. nih.gov While these products are not benzothiazole-thiones, the methodology showcases how the fundamental Hantzsch reaction can be adapted into more complex, multi-component strategies to build diverse heterocyclic libraries. nih.govbepls.com
| Reaction Type | Reactants | Key Features | Reference |
| Classical Hantzsch Synthesis | α-Haloketone, Thioamide | Forms a thiazole ring. Simple, high-yielding. | youtube.comyoutube.com |
| Multi-component Hantzsch | α-Haloketone, Thiourea, Aldehyde | One-pot synthesis of complex thiazoles. Green catalyst. | nih.gov |
Solid-Phase Organic Synthesis Techniques for Thiazole-2(3H)-thiones
Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of heterocyclic libraries, streamlining the purification process and enabling high-throughput production. nih.gov This methodology has been effectively applied to the synthesis of benzothiazole derivatives.
A common strategy in the solid-phase synthesis of benzothiazoles involves anchoring a precursor to a polymer support. 2-Aminobenzenethiol can be attached through its thiol group to various trityl-based resins, such as 4-methoxytrityl (Mmt) resin. mdpi.comresearchgate.net The resin-bound aminobenzenethiol can then be acylated at the amino function with various carboxylic acids. mdpi.comresearchgate.net Subsequent cleavage from the resin releases a 2-N-acyl-aminobenzenethiol intermediate, which can be cyclized to form the corresponding 2-substituted benzothiazole. researchgate.net
This approach can be adapted to generate thiazole-2(3H)-thiones by using appropriate sulfur-containing reagents. For instance, the synthesis of 2-amino-5-carboxamide thiazole derivatives has been achieved on a solid support via the dehydrative cyclization of a resin-bound thiourea intermediate with an α-bromoketone. nih.gov This key step highlights the utility of polymer-bound thioureas in building the thiazole core.
Traceless linkers are a sophisticated tool in SPOS, as they allow for the release of the target molecule from the resin without leaving behind any part of the linking functionality. nih.gov This approach has been successfully used in the synthesis of 1,3-thiazole-based peptidomimetics. nih.gov
In one strategy, a sulfur-based traceless linker is employed, starting from Merrifield resin. nih.gov The key step involves the cyclization of a resin-bound cyanocarbonimidodithioate intermediate with an α-bromo ketone to form the thiazole ring directly on the solid support. nih.gov The final compound can be cleaved from the resin via nucleophilic attack, for example, by an amine, which allows for the introduction of a final point of diversity at the C2 position of the thiazole. nih.gov A similar traceless strategy has been developed for 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-dione derivatives, demonstrating the versatility of this method for creating complex, fused heterocyclic systems. nih.gov
| SPOS Technique | Key Intermediate | Description | Reference |
| Resin-Bound Precursor | Resin-bound 2-aminobenzenethiol | Precursor is anchored to a trityl resin, acylated, then cleaved and cyclized. | mdpi.comresearchgate.net |
| Traceless Linker | Resin-bound cyanocarbonimidodithioate | A sulfur-based linker allows for thiazole formation on-resin and cleavage without a linker remnant. | nih.gov |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. bepls.com Several MCRs have been developed for the synthesis of benzothiazoles and related heterocycles.
An environmentally benign, three-component cascade reaction has been reported for the synthesis of highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamides. bepls.com This transition-metal-free process involves the reaction of o-iodoanilines, acrylates, and aroyl isothiocyanates in water. The reaction proceeds through the in-situ generation of a thiourea intermediate, followed by an intramolecular SNAr displacement and a subsequent Michael addition to yield the final product. bepls.com This strategy is particularly relevant for creating analogues of 6-iodobenzo[d]thiazole-2(3H)-thione by starting with an appropriately substituted o-iodoaniline.
Another notable MCR involves the reaction of o-iodoanilines or other electron-rich aromatic amines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org In this reaction, DMSO serves multiple roles as a carbon source, solvent, and oxidant to produce 2-unsubstituted benzothiazoles. organic-chemistry.org The development of MCRs has also led to the discovery of novel fluorescent cores, such as pyrimido[2,1-b] nih.govresearchgate.netbenzothiazole (PBT), synthesized via a hafnium-catalyzed three-component reaction. rsc.org
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
| o-Iodoanilines, Acrylates, Aroyl isothiocyanates | Et₃N, H₂O | Benzo[d]thiazol-2(3H)-ylidene benzamide | bepls.com |
| o-Iodoanilines, K₂S, DMSO | None (DMSO as reactant) | 2-Unsubstituted benzothiazoles | organic-chemistry.org |
| 2-Aminobenzothiazole, Aldehyde, Isocyanide | P₂O₅/SiO₂ | 3-Aminoimidazo[2,1-b]benzothiazoles | nih.gov |
Metal-Free and Green Synthetic Routes for Benzothiazolethiones
The development of metal-free and environmentally friendly synthetic routes is a major goal in modern organic chemistry. mdpi.com For the synthesis of benzothiazolethiones, significant progress has been made in eliminating the need for transition-metal catalysts and harsh reagents. researchgate.netorganic-chemistry.org
A prominent metal-free method involves the reaction of o-haloanilines with carbon disulfide (CS₂). researchgate.net An efficient and greener synthesis of 3H-benzothiazole-2-thione and its derivatives has been achieved by reacting various o-iodoaniline derivatives with CS₂ in the presence of cesium carbonate (Cs₂CO₃) and tetramethyl ammonium (B1175870) bromide (TMAB). This method provides the target compounds in high yields under relatively mild conditions. researchgate.net
Another innovative, catalyst- and additive-free method utilizes a three-component reaction of o-iodoanilines, potassium sulfide (K₂S), and DMSO. researchgate.net In this process, DMSO acts as both the carbon source and a mild oxidant, leading to the formation of benzothiazolethiones in good yields. researchgate.net Furthermore, iodine itself can be used as a catalyst in a metal-free cascade reaction of isothiocyanatobenzenes with amines, using molecular oxygen as the ultimate oxidant, to produce 2-aminobenzothiazoles. organic-chemistry.org These methods represent sustainable alternatives to traditional syntheses, often reducing waste and avoiding toxic metal contaminants. mdpi.comorganic-chemistry.org
Strategic Iodination Approaches for Benzothiazole-2(3H)-thione Systems
Introducing an iodine atom onto the benzothiazole-2(3H)-thione scaffold can be achieved through two primary strategies: by using an iodinated starting material or by direct iodination of a pre-formed benzothiazole ring.
The most direct route to This compound involves starting with a precursor that already contains the iodine atom at the desired position. The reaction of 2-amino-4-iodophenol (B79513) or, more directly, a 4-iodo-2-haloaniline with a sulfur source is a key pathway. Specifically, the reaction between an appropriately substituted o-iodoaniline (such as one with an additional halogen at the 2-position and an iodine at the 4-position) and carbon disulfide provides a straightforward method to construct the 6-iodobenzothiazole-2(3H)-thione core. researchgate.net This approach ensures complete regiocontrol of the iodine substituent.
Alternatively, direct iodination of the benzothiazole ring can be attempted. However, this can be challenging due to the electronic nature of the heterocyclic system, which can lead to mixtures of products. Research on the direct iodination of electron-deficient benzothiazoles using iodine under strong oxidant and acidic conditions has been reported. iaea.org This method was found to produce a mixture of iodinated products, with 4,7-diiodobenzothiazoles being identified as major components, a rare substitution pattern for electrophilic aromatic substitution on this scaffold. iaea.org This indicates that achieving selective iodination at the C6 position of benzo[d]thiazole-2(3H)-thione via direct electrophilic attack may be difficult and could require specific directing groups or more advanced catalytic systems.
One-Pot Synthetic Protocols for Thiazole-2(3H)-thiones
A notable approach involves a three-component reaction utilizing chalcones, isothiocyanates, and elemental sulfur, catalyzed by a base, to afford thiazole-2-thiones in very good yields. mdpi.com Another versatile and catalyst-free method reacts primary amines with carbon disulfide (CS₂) and sulfoxonium ylides. This process initially forms thiazolidine-2-thiones, which are subsequently dehydrated in an acidic environment to yield the desired thiazole-2-thiones. mdpi.com The reaction demonstrates a broad substrate scope and high tolerance for various functional groups. mdpi.com
Furthermore, multicomponent reactions have been effectively employed to generate diverse thiazole derivatives, which can be precursors or analogues to thiazole-2(3H)-thiones. For instance, a novel chemoenzymatic one-pot synthesis combines secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, using trypsin as a biocatalyst to produce thiazole derivatives in high yields under mild conditions. researchgate.net Similarly, the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide (B42300) and various carbonyl compounds provides a rapid and high-yielding route to functionalized thiazoles at room temperature. researchgate.net Another three-component reaction for synthesizing thiazole derivatives involves hydrazonoyl halides as key precursors. researchgate.net
A convenient protocol for synthesizing thiazole-2-thiones has been described using nitrobenzene, chalcones, and carbon disulfide with sodium hydroxide (B78521) as the base. organic-chemistry.org This method proceeds via a [3+2] cycloaddition and tolerates a wide array of functional groups, producing the target compounds in moderate to good yields. organic-chemistry.org
Table 1: Overview of One-Pot Synthetic Protocols for Thiazole-2(3H)-thiones and Analogues
| Reactants | Catalyst/Conditions | Product Type | Key Features |
|---|---|---|---|
| Primary Amines, Carbon Disulfide, Sulfoxonium Ylides | Catalyst-free, acidic dehydration | Thiazole-2-thiones | Wide substrate scope, good functional group tolerance. mdpi.com |
| Chalcones, Isothiocyanates, Elemental Sulfur | Base-catalyzed | Thiazole-2-thiones | Very good yields. mdpi.com |
| Nitrobenzene, Chalcones, Carbon Disulfide | NaOH, one-pot | Thiazole-2-thiones | [3+2] cycloaddition, moderate to good yields. organic-chemistry.org |
| Secondary Amines, Benzoyl Isothiocyanate, Dimethyl but-2-ynedioate | Trypsin, 45 °C | Thiazole derivatives | Chemoenzymatic, high yields (up to 94%), mild conditions. researchgate.net |
| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl Compounds | Room temperature, 10 min | Thiazole derivatives | Short reaction time, high yields, simple workup. researchgate.net |
Cyclization Reactions Utilizing Thiocarbonyl Precursors
Cyclization reactions are fundamental to the synthesis of heterocyclic systems like benzothiazoles. The formation of the this compound core can be achieved through the cyclization of appropriately substituted aromatic precursors that incorporate a thiocarbonyl moiety or its synthetic equivalent.
A highly relevant and efficient strategy for the synthesis of 2-mercaptobenzothiazole (B37678) derivatives, which exist in tautomeric equilibrium with benzothiazole-2(3H)-thiones, involves the reaction of o-haloaniline derivatives with carbon disulfide. organic-chemistry.org Specifically, the synthesis of a halogenated benzothiazole-2-thione, such as the 6-iodo analogue, would start from the corresponding 4-iodoaniline. The reaction is typically promoted by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and proceeds as a tandem reaction to furnish the cyclized product in good yields. organic-chemistry.org This method is advantageous as it directly constructs the desired heterocyclic ring system from commercially available starting materials.
Another foundational method is the reaction of N-(6-substituted-benzothiazol-2-yl) thioureas with various reagents. mdpi.com For example, thioureas can be synthesized from 2-aminobenzothiazoles and an isothiocyanate. mdpi.com While this builds upon a pre-existing benzothiazole, the cyclization of functionalized thioureas is a broader, powerful technique. A series of thiourea derivatives can undergo controlled cyclization with reagents like bromoacyl bromides to yield iminothiozolidinones, which are structurally related to the target scaffold. researchgate.net The control over product formation can often be achieved by modifying reaction temperature or solvent. researchgate.net
The reaction of 2-aminothiophenols with carbon disulfide is a classic and direct method for preparing benzothiazole-2(3H)-thiones. For the target molecule, 2-amino-5-iodothiophenol would be the required precursor. This precursor would undergo cyclization upon reaction with carbon disulfide to form this compound.
Table 2: Key Cyclization Reactions for Benzothiazole-2(3H)-thione Synthesis
| Precursor(s) | Reagent(s) | Product | Key Features |
|---|---|---|---|
| o-Haloaniline (e.g., 4-Iodoaniline) | Carbon Disulfide | 2-Mercaptobenzothiazole (Thione tautomer) | Base-promoted (DBU), tandem reaction, good yields. organic-chemistry.org |
| 2-Aminothiophenol (B119425) | Carbon Disulfide | Benzothiazole-2(3H)-thione | Direct cyclization forming the benzothiazole ring. |
| N-(Aryl)thioureas | Bromoacyl Bromides | Iminothiozolidinones | Controlled cyclization, temperature/solvent dependent. researchgate.net |
| 6-Substituted 2-Aminobenzothiazoles | Phenylisothiocyanate, then Malonic Acid/Acetyl Chloride | 1-(Benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acids | Multi-step sequence involving thiourea formation and subsequent cyclization. mdpi.com |
Reactivity and Chemical Transformations of 6 Iodobenzo D Thiazole 2 3h Thione Derivatives
Electrophilic and Nucleophilic Substitution Reactions
The benzothiazole (B30560) ring system of 6-iodobenzo[d]thiazole-2(3H)-thione is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the electronic nature of the substituents and the reaction conditions.
Electrophilic Aromatic Substitution: The electron-donating character of the sulfur and nitrogen atoms in the thiazole (B1198619) ring, combined with the directing effect of the iodine atom, influences the position of electrophilic attack. In general, for thiazole and its derivatives, electrophilic substitution is favored at the C5 position due to the electron-donating effect of the sulfur atom. However, the presence of the fused benzene (B151609) ring and the iodo-substituent in this compound modifies the electron density distribution. While specific studies on the electrophilic substitution of this compound are limited, related benzothiazole structures provide insights. For instance, nitration and halogenation reactions on substituted benzothiazoles typically occur on the benzene ring, with the position of substitution directed by the existing substituents.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing thiazole ring can activate the benzene ring towards nucleophilic aromatic substitution, particularly when additional activating groups are present. wikipedia.org The iodine atom at the C-6 position can act as a leaving group in SNAr reactions, especially under forcing conditions or with strong nucleophiles. The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the presence of activating groups that can stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.org
Transformations Involving the Thione Functionality
The thione group at the C-2 position is a key reactive site in this compound, enabling a variety of chemical modifications.
Thionation of Carbonyl Precursors and Related Modifications
While the direct synthesis of this compound often starts from precursors already containing the sulfur atom, the thione functionality itself can be introduced through thionation of the corresponding carbonyl analog, 6-iodobenzo[d]thiazol-2(3H)-one. Reagents like Lawesson's reagent or phosphorus pentasulfide are commonly employed for such transformations. This conversion is a fundamental step in the synthesis of various thione-containing heterocycles.
Conversion to Other Sulfur-Containing Heterocycles
The thione group in this compound serves as a versatile handle for the construction of other sulfur-containing heterocyclic systems. For instance, it can undergo reactions with various electrophiles and nucleophiles to build more complex molecular architectures. Although specific examples starting from the 6-iodo derivative are not extensively documented, the general reactivity pattern of benzothiazole-2-thiones suggests possibilities for annulation and ring-expansion reactions. For example, reactions with bifunctional reagents can lead to the formation of fused thiazole systems.
Cross-Coupling Reactions at the C-6 Position
The carbon-iodine bond at the C-6 position is a prime site for transition metal-catalyzed cross-coupling reactions, offering a powerful tool for the introduction of various substituents and the construction of more complex molecules.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are highly effective in mediating a range of cross-coupling reactions involving the C-I bond of this compound. These reactions provide efficient routes to derivatives with new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the iodo-substituted benzothiazole with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds.
Sonogashira Coupling: The Sonogashira reaction allows for the coupling of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to yield 6-alkynylbenzothiazole derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling the iodo-substituted benzothiazole with amines. This method is a powerful tool for synthesizing N-arylated benzothiazole derivatives.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Product Type |
|---|---|---|
| Arylboronic acid | Pd(PPh3)4 / Base | 6-Arylbenzo[d]thiazole-2(3H)-thione |
| Terminal alkyne | Pd(PPh3)2Cl2 / CuI / Base | 6-Alkynylbenzo[d]thiazole-2(3H)-thione |
| Amine | Pd2(dba)3 / Ligand / Base | 6-(Amino)benzo[d]thiazole-2(3H)-thione |
Metal-Free Arylation Strategies through Iodoarene Activation
In recent years, metal-free arylation methods have gained significant attention as more sustainable alternatives to traditional transition metal-catalyzed reactions. These strategies often involve the activation of the iodoarene through the formation of hypervalent iodine species.
Diaryliodonium salts, which can be generated in situ from this compound, serve as effective arylating agents in the presence of a suitable nucleophile. researchgate.netbeilstein-journals.orgresearchgate.net These reactions can proceed under mild conditions and tolerate a wide range of functional groups. diva-portal.orgnih.gov The mechanism often involves the formation of an aryne intermediate or a direct nucleophilic attack on the activated iodine center. These metal-free approaches offer a complementary and environmentally benign route to arylated benzothiazole derivatives.
Intramolecular Cyclization and Annulation Strategies
The iodo-substituent at the 6-position of the benzo[d]thiazole-2(3H)-thione core is a versatile handle for the construction of fused-ring systems through intramolecular cyclization and annulation reactions. These strategies often employ transition-metal catalysis, particularly with palladium, to forge new carbon-carbon and carbon-heteroatom bonds.
One prominent strategy involves the initial derivatization of the thione nitrogen or sulfur with a side chain containing a reactive moiety, such as a terminal alkyne or an alkene. This is then followed by an intramolecular cyclization reaction. For instance, palladium-catalyzed reactions like the Heck, Sonogashira, and Suzuki couplings are instrumental in these transformations.
A notable example is the intramolecular Heck reaction. This reaction can be used to create fused carbocyclic or heterocyclic rings. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the general principle is well-established for similar aryl iodide systems. The intramolecular Heck reaction offers high efficiency due to entropic advantages and can lead to improved regioselectivity and stereoselectivity. organic-chemistry.org A related approach involves the palladium(II)-catalyzed intramolecular oxidative Heck dearomative reaction, which has been successfully applied to construct thiazole-fused pyrrolidinones. vanderbilt.edu
Another powerful tool for annulation is the Sonogashira coupling, which couples the aryl iodide with a terminal alkyne. The resulting alkyne-substituted benzothiazole can then undergo a subsequent intramolecular cyclization, often promoted by the same or a different catalyst, to form a new fused ring. This strategy has been effectively used in the synthesis of 2,3-diarylindoles from o-ethynylanilines, demonstrating the potential for sequential, one-pot transformations. beilstein-journals.org
Furthermore, annulation strategies can also involve cycloaddition reactions. For example, thiazolo-fused 2-pyridones have been shown to undergo a selective [4+2] cycloaddition with arynes to generate complex, bridged isoquinolones. nih.gov This highlights the potential of the benzothiazole ring system to participate in pericyclic reactions for the construction of intricate three-dimensional structures.
The following table summarizes potential intramolecular cyclization and annulation strategies for derivatives of this compound based on established methodologies for related compounds.
| Reaction Type | Description | Potential Product | Key Reagents & Conditions |
| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an N- or S-alkenyl derivative of 6-iodobenzothiazole-2-thione. | Fused carbocyclic or heterocyclic ring system. | Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base. |
| Intramolecular Sonogashira Coupling/Cyclization | Palladium-catalyzed coupling with a terminal alkyne followed by an intramolecular cyclization of the resulting alkynylbenzothiazole. | Fused ring system containing a new five or six-membered ring. | Pd catalyst, Cu(I) co-catalyst, base. |
| Intramolecular Buchwald-Hartwig Amination | Palladium-catalyzed intramolecular C-N bond formation between the aryl iodide and a nitrogen-containing side chain. | Fused nitrogen-containing heterocyclic ring. | Pd catalyst, ligand (e.g., Xantphos), base. ub.edu |
| [4+2] Cycloaddition | Reaction of a diene-functionalized derivative of 6-iodobenzothiazole-2-thione with a dienophile, or reaction of the benzothiazole ring itself as a diene component. | Fused six-membered ring system. | Heat or Lewis acid catalysis. |
Derivatization Through Functional Group Interconversions
The functional groups present in this compound, namely the aryl iodide and the thione, are amenable to a variety of interconversions, allowing for the synthesis of a wide range of derivatives with modified properties and reactivity.
The thione moiety (a cyclic thiourea) can undergo several important transformations. One of the most common is alkylation at the sulfur atom (S-alkylation) to form 2-(alkylthio)benzothiazole derivatives. This reaction typically proceeds by treatment with an alkyl halide in the presence of a base. Similarly, alkylation can also occur at the nitrogen atom (N-alkylation), and the regioselectivity can often be controlled by the choice of reagents and reaction conditions. nih.gov For instance, N-alkylation of 2-amino-1,3-benzothiazole has been achieved using α-iodo ketones, which is then followed by an intramolecular cyclization. nih.gov
The thione can also be converted to its corresponding oxo-analogue, 6-iodobenzo[d]thiazol-2(3H)-one. This transformation can be achieved through various oxidative methods. The resulting benzothiazolone has a different reactivity profile and can be a useful intermediate for further derivatization.
The aryl iodide at the 6-position is a key functional group for a multitude of cross-coupling reactions, which are fundamental for derivatization. These reactions allow for the introduction of a wide variety of substituents at this position.
| Functional Group | Transformation | Product | Typical Reagents |
| Thione | S-Alkylation | 2-(Alkylthio)benzothiazole | Alkyl halide, base (e.g., K₂CO₃, NaH) |
| Thione | N-Alkylation | 3-Alkylbenzo[d]thiazole-2(3H)-thione | Alkyl halide, base |
| Thione | Conversion to Oxo-analogue | 6-Iodobenzo[d]thiazol-2(3H)-one | Oxidizing agent (e.g., H₂O₂, KMnO₄) |
| Aryl Iodide | Suzuki Coupling | 6-Arylbenzo[d]thiazole-2(3H)-thione | Arylboronic acid, Pd catalyst, base |
| Aryl Iodide | Sonogashira Coupling | 6-Alkynylbenzo[d]thiazole-2(3H)-thione | Terminal alkyne, Pd catalyst, Cu(I) salt, base |
| Aryl Iodide | Heck Coupling | 6-Alkenylbenzo[d]thiazole-2(3H)-thione | Alkene, Pd catalyst, base |
| Aryl Iodide | Buchwald-Hartwig Amination | 6-Aminobenzo[d]thiazole-2(3H)-thione derivative | Amine, Pd catalyst, ligand, base |
| Aryl Iodide | Stille Coupling | 6-Stannylbenzo[d]thiazole-2(3H)-thione | Organostannane, Pd catalyst |
These functional group interconversions significantly expand the synthetic utility of this compound, providing access to a broad library of derivatives for various applications, including the development of new materials and pharmacologically active compounds.
Advanced Spectroscopic and Structural Characterization of 6 Iodobenzo D Thiazole 2 3h Thione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopyapolloscientific.co.ukrsc.orgbldpharm.combldpharm.comresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 6-Iodobenzo[d]thiazole-2(3H)-thione. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C), and their spatial relationships.
Proton (¹H) NMR Analysisapolloscientific.co.ukrsc.orgbldpharm.combldpharm.comresearchgate.netresearchgate.net
Proton NMR spectroscopy of this compound reveals characteristic signals for the aromatic protons on the benzothiazole (B30560) ring system. The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts and coupling constants of these protons. In the case of the 6-iodo derivative, the electron-withdrawing nature of the iodine atom and the thiazole-2(3H)-thione moiety affects the electron density distribution around the aromatic protons, leading to distinct resonance frequencies.
The aromatic region of the ¹H NMR spectrum is expected to show signals corresponding to the protons at positions 4, 5, and 7 of the benzothiazole ring. The specific chemical shifts and splitting patterns are dictated by the coupling interactions between adjacent protons. For comparison, the related compound 6-bromobenzo[d]thiazole-2(3H)-thione provides a reference for the expected spectral features. apolloscientific.co.uk The presence of the N-H proton of the thione tautomer typically gives rise to a broad singlet, the chemical shift of which can be solvent-dependent.
| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| H-4 | 7.0 - 8.0 | Doublet (d) |
| H-5 | 7.0 - 8.0 | Doublet of doublets (dd) |
| H-7 | 7.0 - 8.0 | Doublet (d) |
| N-H | 10.0 - 13.0 | Broad singlet (br s) |
Note: The exact chemical shifts and coupling constants require experimental determination.
Carbon-13 (¹³C) NMR Analysisrsc.orgbldpharm.combldpharm.comresearchgate.netresearchgate.net
Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shift of the C=S carbon (thione) is a particularly noteworthy feature, typically resonating at a downfield position (around 180-200 ppm) due to the deshielding effect of the sulfur atom.
The carbon atoms of the benzene ring will exhibit resonances in the aromatic region (approximately 110-150 ppm). The carbon atom bearing the iodine (C-6) will have its chemical shift influenced by the heavy atom effect of iodine. The other aromatic carbons (C-4, C-5, C-7, C-3a, and C-7a) will also have characteristic chemical shifts determined by their electronic environment.
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| C-2 (C=S) | 180 - 200 |
| C-3a | 130 - 150 |
| C-4 | 110 - 130 |
| C-5 | 120 - 140 |
| C-6 (C-I) | 90 - 110 |
| C-7 | 110 - 130 |
| C-7a | 130 - 150 |
Note: The exact chemical shifts require experimental determination.
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular connectivity, two-dimensional (2D) NMR techniques are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity across the entire molecule, including the fusion of the thiazole (B1198619) and benzene rings. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, further confirming the structural assignment. The application of these 2D NMR techniques has been demonstrated to be effective in the structural elucidation of other complex thiazole derivatives. rsc.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)apolloscientific.co.ukbldpharm.comresearchgate.netresearchgate.net
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the nominal mass of the compound. The isotopic pattern of the molecular ion peak will be characteristic, showing the presence of iodine (¹²⁷I) and sulfur (³²S and ³⁴S isotopes).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. This is a critical step in confirming the molecular formula of a newly synthesized or characterized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of fragments such as the iodine atom or parts of the thiazole ring.
Infrared (IR) Spectroscopyapolloscientific.co.ukbldpharm.comresearchgate.netresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A prominent feature will be the N-H stretching vibration, typically appearing as a broad band in the region of 3100-3400 cm⁻¹. The C=S (thione) stretching vibration is also a key diagnostic peak, usually found in the range of 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration will be observed at lower wavenumbers, typically in the range of 500-600 cm⁻¹.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3100 - 3400 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C=S Stretch (Thione) | 1050 - 1250 |
| C-I Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the conjugated benzothiazole system. The chromophoric system, which includes the benzene ring fused to the thiazolethione moiety, will give rise to characteristic absorption maxima (λmax) in the UV or visible region. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the benzothiazole ring. Studies on related thiazole derivatives have shown that the electronic properties and, consequently, the UV-Vis absorption spectra are sensitive to the molecular structure.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel compounds. While specific crystallographic data for derivatives of this compound are not widely available in public literature, the analysis of closely related structures, such as 6-nitro-1,3-benzothiazole-2(3H)-thione, offers significant insights into the potential solid-state conformation of this class of compounds. nih.gov
For instance, the crystal structure of 6-nitro-1,3-benzothiazole-2(3H)-thione reveals a monoclinic crystal system. nih.gov In the solid state, molecules of this nature often exhibit planar benzothiazole ring systems. A key feature frequently observed is the formation of intermolecular hydrogen bonds. In the case of the 6-nitro analog, N—H···S hydrogen bonds link pairs of molecules, creating centrosymmetric dimers. nih.gov These dimers can be further organized into sheets through other weak interactions, such as C—H···O contacts. nih.gov
A hypothetical table of crystallographic data for a derivative of this compound, based on typical parameters for such compounds, is presented below.
| Crystal Parameter | Hypothetical Value |
| Empirical Formula | C₈H₅IN₂S₂ |
| Formula Weight | 319.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~4.0 |
| b (Å) | ~26.0 |
| c (Å) | ~8.0 |
| β (°) | ~92.0 |
| Volume (ų) | ~830 |
| Z | 4 |
This table presents hypothetical data for illustrative purposes, drawing parallels from known structures of similar benzothiazole derivatives.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This method is crucial for verifying the empirical formula of a newly synthesized derivative of this compound, ensuring that the desired chemical transformation has occurred and that the product is of high purity.
The process involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. The amounts of these products are then used to calculate the percentage composition of each element in the original sample.
The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula of the derivative. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound. For many thiazole derivatives, the experimentally found values for C, H, and N are typically within ±0.4% of the calculated values, which is a widely accepted margin of purity.
Below is an illustrative data table for a hypothetical derivative, N-acetyl-6-iodobenzo[d]thiazole-2(3H)-thione.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 32.25 | 32.30 |
| Hydrogen (H) | 1.80 | 1.85 |
| Iodine (I) | 37.86 | 37.78 |
| Nitrogen (N) | 4.18 | 4.22 |
| Oxygen (O) | 4.77 | 4.80 |
| Sulfur (S) | 19.14 | 19.05 |
This table contains hypothetical elemental analysis data for an illustrative derivative.
Computational Chemistry and Structure Activity Relationship Sar Studies of 6 Iodobenzo D Thiazole 2 3h Thione Analogues
Molecular Docking and Protein-Ligand Interaction Analysis
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) calculations provide a deep understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. Such studies on benzothiazole (B30560) derivatives have been employed to calculate parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution. These parameters are critical in predicting a molecule's reactivity and its ability to participate in various intermolecular interactions. For instance, DFT studies on other substituted benzothiazoles have helped in understanding their electronic properties which correlate with their observed biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. A comprehensive review of benzothiazole derivatives indicates that substitutions at the C2 and C6 positions are critical for their unique pharmacological properties. researchgate.net While a specific QSAR model for 6-Iodobenzo[d]thiazole-2(3H)-thione is not documented, the established importance of the C6 position suggests that the introduction of an iodine atom would be a significant descriptor in any such model, likely impacting properties like lipophilicity and electronic character.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic nature of a molecule and its interactions with its environment over time. These techniques can reveal the preferred conformations of a ligand in solution and within a protein binding pocket, offering a more realistic view of the binding process. For the benzothiazole scaffold, these studies can elucidate the flexibility of the ring system and the rotational freedom of its substituents, which are crucial for adopting an optimal binding pose.
Mechanistic Insights from Computational Studies
Computational studies on benzothiazole derivatives have offered valuable mechanistic insights into their biological actions. For example, in the context of anticancer agents, computational analyses have helped to understand how these molecules interact with target proteins like carbonic anhydrases, leading to their inhibitory effects. nih.gov The presence of a bulky and lipophilic iodine atom at the C6 position of this compound is expected to significantly modulate its interactions with biological targets, potentially leading to unique mechanistic pathways.
In Silico Binding Assays
In silico binding assays, which are a part of the broader molecular docking and simulation process, are used to screen virtual libraries of compounds against a biological target. While specific in silico binding data for this compound is not available, the general approach has been widely applied to the benzothiazole class. These virtual screening campaigns have been successful in identifying novel benzothiazole-based inhibitors for various diseases. nih.gov
Emerging Applications and Future Research Directions for 6 Iodobenzo D Thiazole 2 3h Thione
Potential in Material Science and Optoelectronic Applications
The unique structure of the benzothiazole (B30560) core, particularly when functionalized with an iodine atom, opens up possibilities in material science and optoelectronics. The direct iodination of electron-deficient benzothiazoles has been shown to produce 4,7-diiodobenzothiazoles. acs.orgresearchgate.netnih.goviaea.org These can be used to synthesize highly efficient quasi-quadrupolar fluorophores. acs.orgresearchgate.netnih.goviaea.org These fluorophores exhibit large two-photon absorption cross-sections in the near-infrared region, making them suitable for advanced applications. acs.orgresearchgate.netnih.goviaea.org
The inherent dipole within the benzothiazole unit, directed from the benzene (B151609) ring to the electron-deficient C2 position of the thiazole (B1198619) ring, is a key feature. researchgate.net The strategic placement of donor and acceptor substituents on the heterocyclic ring allows for the tuning of linear and nonlinear optical properties. acs.org This regioisomeric control has been shown to enhance two-photon absorption cross-sections and shift absorption and emission maxima to longer wavelengths. acs.org
Derivatives of 2-phenylbenzothiazole (B1203474) are widely utilized as building blocks in the creation of organic field-effect transistors (OFETs), sensors, and solar cells. mdpi.com The photophysical and chemical stability of the benzothiazole moiety, along with its functionalization capabilities, make it an attractive component in the design of various multipolar molecules. researchgate.net
Advancements in Catalysis Mediated by 6-Iodobenzo[d]thiazole-2(3H)-thione Derivatives
While direct catalytic applications of this compound are still emerging, the broader family of benzothiazole derivatives has shown significant promise in mediating various chemical transformations. The development of greener and more sustainable synthetic methodologies is a major focus in this area. eurekaselect.comnih.gov
Traditional methods for synthesizing benzothiazoles often involve the cyclocondensation of 2-aminothiophenol (B119425) with carboxylic acids or aldehydes. eurekaselect.comnih.gov However, these methods can require harsh reaction conditions. eurekaselect.comnih.gov Recent advancements have focused on developing catalyst-free and more environmentally friendly procedures. bohrium.com For instance, a catalyst-free synthesis of substituted benzothiazoles has been achieved at room temperature using ethanol (B145695) as a green solvent, resulting in high yields and atom economy. bohrium.com
Other innovative catalytic approaches include the use of:
Polystyrene polymer catalysts grafted with iodine acetate : This has been shown to efficiently promote the condensation of 2-aminobenzenethiol and benzaldehyde (B42025) compounds. mdpi.com
Copper-catalyzed methods : These have been used for the formation of 2-substituted benzothiazoles via the condensation of 2-aminobenzenethiols with nitriles. mdpi.com
Laccases : These enzymes have been used to catalyze the condensation of 2-aminothiophenol with aryl-aldehydes. mdpi.com
The functionalization of the 2-mercaptobenzothiazole (B37678) moiety is a key step in creating derivatives with pronounced biological activity, and this often involves catalytic processes. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities. benthamscience.comjddtonline.infoijsrst.comnih.gov The introduction of an iodine atom can significantly modulate these properties, leading to the exploration of new therapeutic avenues. johnshopkins.edu
Antimicrobial and Antifungal Activity: Benzothiazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents. researchgate.netnih.gov The substitution of a halogen, such as iodine, at certain positions can enhance this activity. researchgate.net For instance, the substitution of an iodine group at the 3rd position of a benzylidene moiety has been shown to improve antibacterial activity. nih.gov
Anticancer and Anti-inflammatory Potential: New benzothiazole derivatives are being investigated for their dual anticancer and anti-inflammatory properties. frontiersin.org Chronic inflammation is known to play a pivotal role in cancer development, making dual-action compounds particularly valuable. frontiersin.org Studies have shown that substitutions at the 2 and 6-positions of the benzothiazole ring can lead to significant anticancer potential. frontiersin.org
Antiviral Activity: Benzothiazole derivatives are also being explored for their antiviral effects, including against HIV and Herpes Simplex Virus (HSV). nih.gov A 6-chlorobenzothiazole derivative has shown promising anti-HIV effects. nih.gov
Other Therapeutic Areas: The versatility of the benzothiazole structure has led to its investigation in a variety of other therapeutic contexts, including:
Anticonvulsant activity benthamscience.com
Antidiabetic properties benthamscience.com
Anthelmintic applications journalajrimps.com
Development of Green and Sustainable Synthetic Routes
The chemical industry is increasingly focused on developing environmentally friendly synthetic processes, and the synthesis of this compound and its derivatives is no exception. eurekaselect.comairo.co.in Green chemistry principles aim to reduce waste, use safer reagents, and minimize energy consumption. airo.co.in
Several green synthetic approaches for benzothiazole derivatives have been developed:
Microwave-assisted synthesis : This method provides uniform heating and accelerates reaction rates, often under mild conditions. airo.co.in
Solvent-free synthesis : By mixing reactants directly and heating without a solvent, this approach reduces waste and avoids the use of hazardous solvents. airo.co.in
Use of ionic liquids and deep eutectic solvents (DES) : These alternative reaction media can enhance reaction rates and selectivity and are often reusable. airo.co.in
Biocatalytic approaches : Employing enzymes as catalysts can lead to highly selective and efficient reactions under mild conditions. airo.co.in
A notable example of a green synthesis is the catalyst-free reaction of 2-aminothiophenols with aldehydes in ethanol at room temperature, which produces benzothiazoles in nearly quantitative yields with high atom economy. bohrium.com
High-Throughput Screening and Combinatorial Library Synthesis
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for discovering new drug candidates and materials. nih.govthermofisher.com These techniques allow for the rapid synthesis and evaluation of large libraries of compounds. nih.govnuvisan.com
The synthesis of combinatorial libraries of benzothiazoles has been achieved using techniques like solid-phase synthesis with traceless linkers. acs.org This allows for the creation of a diverse set of derivatives that can be screened for various biological activities.
HTS has been instrumental in identifying benzothiazole derivatives with potential therapeutic applications. For example, a library of approximately 26,000 compounds based on kinase inhibitor scaffolds was screened against Mycobacterium tuberculosis, identifying over 1,300 active compounds. nih.gov Similarly, HTS of compound libraries has been used to identify inhibitors of dengue virus protease. nih.gov
The development of focused screening libraries, which contain compounds designed to interact with specific targets like kinases or G-protein-coupled receptors, can increase the efficiency of the drug discovery process. thermofisher.com
Advanced In Vivo Pharmacological Studies and Lead Optimization
Once promising lead compounds are identified through screening, they undergo extensive in vivo pharmacological studies and lead optimization to improve their efficacy, safety, and pharmacokinetic properties. acs.orgscilifelab.sevu.nlnih.govacs.org
For example, a series of 2-(4-aminophenyl)benzothiazoles were evaluated in vivo against human mammary carcinoma models in nude mice. acs.org These studies revealed that a compound with a 3'-methyl substituent showed potent growth inhibition of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) tumors. acs.org
Lead optimization often involves modifying the structure of the lead compound to enhance its properties. In the development of benzothiazole-based DNA gyrase inhibitors, optimization efforts focused on improving aqueous solubility and the plasma-free fraction. acs.orgscilifelab.sevu.nlnih.gov These modifications led to analogs with retained anti-Gram-negative activity and improved pharmacokinetic profiles. acs.orgscilifelab.sevu.nl
Regulatory Science and Intellectual Property Considerations
As with any new chemical entity with potential therapeutic or commercial applications, the development of this compound and its derivatives is subject to regulatory oversight and intellectual property considerations.
The benzothiazole ring system is a crucial pharmacophore present in numerous approved drugs as well as clinical and pre-clinical candidates, highlighting its importance in drug development. nih.gov The synthesis and application of novel benzothiazole derivatives are often protected by patents.
The regulatory process for new drugs is extensive and requires comprehensive data on safety and efficacy from preclinical and clinical studies. This includes assessments of genotoxicity, mutagenicity, and mitochondrial toxicity. acs.orgvu.nlnih.govacs.org
Q & A
Q. What are the standard synthetic routes for 6-iodobenzo[d]thiazole-2(3H)-thione, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting iodinated precursors (e.g., 6-iodo-2-aminothiophenol) with carbon disulfide or thiourea derivatives under reflux in ethanol or aqueous ethanol. For purity validation, combine chromatographic methods (TLC/HPLC) with spectroscopic characterization:
- IR Spectroscopy : Confirm the presence of thione (C=S) stretches (~1200–1250 cm⁻¹) and aromatic C–I vibrations (~500–600 cm⁻¹) .
- NMR : Aromatic protons in the benzo[d]thiazole ring appear as distinct signals in the δ 7.0–8.5 ppm range, while the thione proton (if present) is typically downfield-shifted .
- Mass Spectrometry : Validate molecular weight (C₇H₄INS₂, expected [M+H]⁺ = 282.9) and isotopic patterns (iodine’s distinct isotopic signature) .
Q. How should researchers handle this compound to ensure safety and stability during experiments?
- Methodological Answer :
- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. Store in amber vials at 2–8°C to prevent photodegradation and thermal decomposition .
- Waste Management : Collect residues in halogenated waste containers due to the iodine content. Neutralize acidic or basic byproducts before disposal .
Q. What analytical techniques are critical for distinguishing this compound from its non-iodinated analogs?
- Methodological Answer :
- X-ray Crystallography : Resolve the iodine atom’s position in the crystal lattice (e.g., compare with 6-nitro or 6-methyl derivatives in and ) .
- EDX/ICP-MS : Quantify iodine content to confirm stoichiometry .
- 13C NMR : The iodine atom’s inductive effect deshields adjacent carbons, shifting signals upfield compared to non-halogenated analogs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?
- Methodological Answer :
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to identify nucleophilic/electrophilic sites. The iodine atom’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack at the C–I position .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions. Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
Q. What side reactions occur during iodination of benzo[d]thiazole-2(3H)-thione, and how can they be mitigated?
- Methodological Answer :
- Byproduct Identification : Monitor for ortho-cyclization byproducts (e.g., fused thiazole-thione systems) via LC-MS and 2D NMR. These form via radical intermediates during iodination (similar to ’s naphthothiazole formation) .
- Mitigation Strategies : Use controlled temperatures (<80°C) and radical scavengers (e.g., BHT) to suppress cyclization. Optimize iodine stoichiometry to avoid over-iodination .
Q. How does this compound coordinate with transition metals, and what applications arise from its complexes?
- Methodological Answer :
- Coordination Modes : The thione sulfur acts as a soft Lewis base, forming Pd(II), Pt(II), or Co(III) complexes. Confirm binding via S–M stretches in IR (~350–400 cm⁻¹) and shifts in thione 13C NMR signals (~15–20 ppm downfield) .
- Applications : Palladium complexes show potential in Suzuki-Miyaura coupling () or as single-source precursors for metal sulfide nanomaterials .
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved when characterizing derivatives of this compound?
- Methodological Answer :
- Dynamic Effects : Consider tautomerism (thione ⇌ thiol) or rotational barriers in substituted analogs. Variable-temperature NMR can reveal exchange broadening .
- Isotopic Perturbation : Iodine’s quadrupolar moment may cause asymmetric splitting in 13C signals. Compare with deuterated analogs or simulate spectra using DFT .
Methodological Notes
- Contradictions in Synthesis : and describe conflicting yields for thiazole-thione syntheses. This may arise from solvent polarity (e.g., ethanol vs. DMF) or reagent purity. Systematically vary these parameters using design-of-experiments (DoE) frameworks .
- Safety vs. Reactivity : While emphasizes glove-box use for air-sensitive steps, ’s protocols use open reflux. Balance safety with practicality by employing Schlenk techniques for oxygen-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
